4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
CAS No.: 922088-81-1
Cat. No.: VC4628442
Molecular Formula: C26H35N3O2
Molecular Weight: 421.585
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922088-81-1 |
|---|---|
| Molecular Formula | C26H35N3O2 |
| Molecular Weight | 421.585 |
| IUPAC Name | 4-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
| Standard InChI | InChI=1S/C26H35N3O2/c1-26(2,3)22-8-5-19(6-9-22)25(30)27-18-24(29-13-15-31-16-14-29)20-7-10-23-21(17-20)11-12-28(23)4/h5-10,17,24H,11-16,18H2,1-4H3,(H,27,30) |
| Standard InChI Key | ORZIDZYRXWRFKS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Introduction
4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a synthetic organic compound that likely belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry due to their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Synthesis (Hypothetical Approach)
The synthesis of this compound would likely involve:
-
Amide bond formation: Reacting a benzoyl chloride derivative with an amine containing the indoline and morpholine functionalities.
-
Functional group protection/deprotection: To ensure selective reactions.
-
Purification: Using techniques like recrystallization or chromatography to isolate the final product.
Characterization Techniques
To confirm its identity and purity, the following methods are typically employed:
-
NMR Spectroscopy (1H and 13C): To determine the chemical environment of hydrogen and carbon atoms.
-
Mass Spectrometry (MS): To confirm molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
Elemental Analysis: To verify the compound’s composition.
Potential Applications
Based on its structure, this compound could be investigated for:
-
Pharmacological Activity:
-
Anticancer: Testing against various cancer cell lines.
-
Antimicrobial: Screening for activity against bacterial or fungal strains.
-
-
Drug Development:
-
Evaluating ADME (absorption, distribution, metabolism, excretion) properties using computational tools like SwissADME.
-
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~369 g/mol |
| LogP (Lipophilicity) | Predicted >3 |
| Solubility | Moderate in organic solvents |
| Biological Target | Unknown; potential kinase or receptor modulator |
Future Research Directions
Further studies could focus on:
-
Biological Assays: Determining its efficacy in vitro and in vivo.
-
Structure-Activity Relationship (SAR): Modifying substituents to enhance activity.
-
Toxicology Studies: Assessing safety profiles.
If you have access to more specific data or need assistance with another aspect of this compound, feel free to ask!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume